molecular formula C7H6BNO2S B13542884 B-thieno[3,2-b]pyridin-2-ylboronic acid

B-thieno[3,2-b]pyridin-2-ylboronic acid

Cat. No.: B13542884
M. Wt: 179.01 g/mol
InChI Key: RYEDNHKJOQGXTI-UHFFFAOYSA-N
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Description

{Thieno[3,2-b]pyridin-2-yl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a thieno[3,2-b]pyridine ring system. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {thieno[3,2-b]pyridin-2-yl}boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for {thieno[3,2-b]pyridin-2-yl}boronic acid typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

{Thieno[3,2-b]pyridin-2-yl}boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds.

Scientific Research Applications

{Thieno[3,2-b]pyridin-2-yl}boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of {thieno[3,2-b]pyridin-2-yl}boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic acid group interacts with the metal center, enhancing the reactivity of the compound in cross-coupling reactions. Molecular targets and pathways involved include the palladium-catalyzed transmetalation process in Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{Thieno[3,2-b]pyridin-2-yl}boronic acid is unique due to its specific ring structure and the positioning of the boronic acid group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in various industrial applications.

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

thieno[3,2-b]pyridin-2-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4,10-11H

InChI Key

RYEDNHKJOQGXTI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(S1)C=CC=N2)(O)O

Origin of Product

United States

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